1-Cyclopropyl-4-fluoro-2-(trifluoromethyl)benzene
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Overview
Description
1-Cyclopropyl-4-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H8F4. This compound is characterized by the presence of a cyclopropyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-4-fluoro-2-(trifluoromethyl)benzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-4-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alkanes or alcohols.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of cyclopropyl-fluoro-trifluoromethyl ketones or acids.
Reduction: Formation of cyclopropyl-fluoro-trifluoromethyl alkanes or alcohols.
Scientific Research Applications
1-Cyclopropyl-4-fluoro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially for compounds targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-fluoro-2-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-2-fluoro-4-(trifluoromethyl)benzene
- 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
- 4-Chlorobenzotrifluoride
Uniqueness
1-Cyclopropyl-4-fluoro-2-(trifluoromethyl)benzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and physical properties. The cyclopropyl group introduces ring strain, influencing the compound’s stability and reactivity. The fluoro and trifluoromethyl groups enhance its electron-withdrawing capacity, affecting its behavior in various chemical reactions.
Properties
Molecular Formula |
C10H8F4 |
---|---|
Molecular Weight |
204.16 g/mol |
IUPAC Name |
1-cyclopropyl-4-fluoro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F4/c11-7-3-4-8(6-1-2-6)9(5-7)10(12,13)14/h3-6H,1-2H2 |
InChI Key |
KDQYTYFPMPCQNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
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